![molecular formula C12H11N3O B2442473 1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one CAS No. 1588522-05-7](/img/structure/B2442473.png)

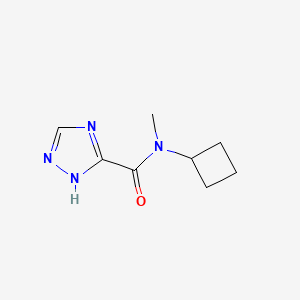

1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

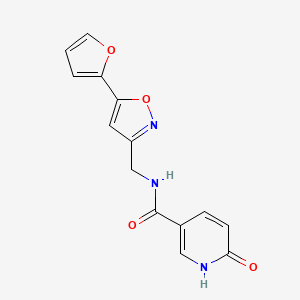

The compound “1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one” is also known as Flubromazolam . It is a triazole analogue of the designer benzodiazepine, flubromazepam . It is composed of a benzene ring fused to a seven-triazole membered 1,4-diazepine ring that is also fused to a 1,2,4 ring . An alkyl methyl (-CH3) is attached at the 1-position of the triazole ring, a 2-fluorophenyl ring is attached at the 6-position of the diazapine ring, and a bromine is attached at the 8-position of the benzene ring .

Molecular Structure Analysis

The molecular formula of Flubromazolam is C17H12BrFN4 and it has a molecular weight of 371.21 g/mol . The structure of Flubromazolam is composed of a benzene ring fused to a seven-triazole membered 1,4-diazepine ring that is also fused to a 1,2,4 ring .Scientific Research Applications

Synthesis of Novel Benzotriazoloazepine Derivatives

Researchers synthesized new benzotriazoloazepine derivatives, including structures similar to 1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one, and initially screened their anticonvulsant activities. The synthesis process involved reactions with various hydrazides and hydrazine hydrate, revealing the potential for a range of benzotriazoloazepine compounds with medicinal properties (Zhang et al., 2013).

Anticonvulsant Activity Evaluation

A series of derivatives of this compound was synthesized and their anticonvulsant activities evaluated using the maximal electroshock (MES) test. The neurotoxic effects were also determined, with some compounds showing significant effectiveness and low toxicity, indicating their potential use in treating seizures or epilepsy (Piao et al., 2012).

Synthesis and Screening for Anticonvulsant Agents

Another study focused on synthesizing 8-alkylamino derivatives of this compound. These compounds were screened for their anticonvulsant activities, with some showing promising results and better performance than standard antiepileptic drugs in tests. This highlights their potential in developing new anticonvulsant medications (Wu et al., 2016).

Mechanism of Action

Flubromazolam, similar to schedule IV benzodiazepines (such as alprazolam, clonazepam, diazepam), binds to the benzodiazepine receptors with high affinity and efficacy . It possesses central nervous system depressant effects, such as anxiolytic, anticonvulsant, sedative-hypnotic, and muscle relaxant effects .

Safety and Hazards

The recreational use of Flubromazolam may result in prolonged, severe intoxication associated with coma, hypotension, and rhabdomyolysis (a breakdown of muscle tissue leading to the release of dangerous protein into the bloodstream) . Intoxication due to Flubromazolam is characterized by excessive drowsiness, partial amnesia, and inability to follow or participate in conversation .

properties

IUPAC Name |

1-methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a][1]benzazepin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c1-8-13-14-12-7-6-11(16)9-4-2-3-5-10(9)15(8)12/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTGWSNIKCSYOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=CC=CC=C3C(=O)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B2442391.png)

![(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one](/img/structure/B2442403.png)

![(2E,NZ)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2442404.png)

![3-(1H-indol-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2442405.png)

![2-(3-hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2442406.png)

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B2442413.png)